![molecular formula C10H14O3 B14039115 (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ketopinic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of camphor and is known for its unique structure, which includes a bicyclic framework. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Ketopinic acid can be synthesized through several methods. One common approach involves the oxidation of (S)-camphor using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (S)-ketopinic acid is often produced through large-scale oxidation processes. These processes utilize advanced techniques to maintain the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in achieving consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-ketopinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved often include enzymatic catalysis and molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
®-Ketopinic acid: The enantiomer of (S)-ketopinic acid, with similar but distinct properties.
Camphoric acid: Another derivative of camphor, used in different applications.
Ketopinone: A related compound with a ketone functional group.
Uniqueness
(S)-Ketopinic acid is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1 |
Clave InChI |
WDODWBQJVMBHCO-TYICEKJOSA-N |
SMILES isomérico |
CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


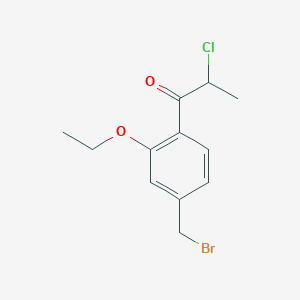

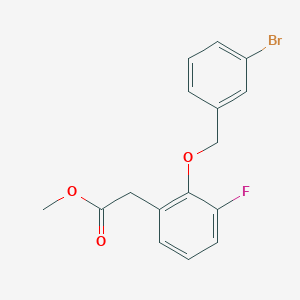
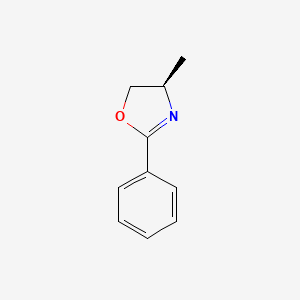

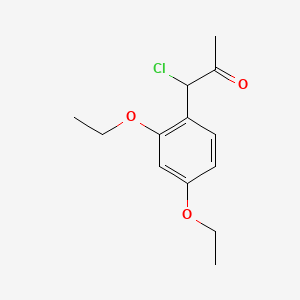
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)


![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)

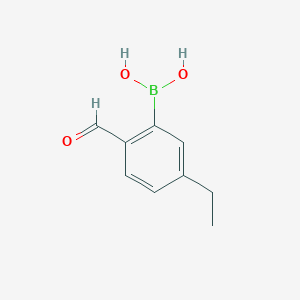
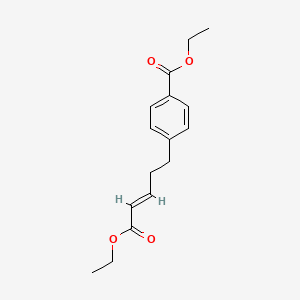
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
